An In-depth Technical Guide to the NMR Spectroscopy of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea
An In-depth Technical Guide to the NMR Spectroscopy of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea. Thiourea derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. A thorough structural elucidation using advanced spectroscopic techniques is paramount for understanding their structure-activity relationships. This document offers a detailed, step-by-step methodology for the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. It is designed to serve as a practical resource for researchers, enabling them to confidently characterize this and similar molecular scaffolds. The guide emphasizes the causality behind experimental choices and provides a self-validating framework for spectral interpretation, grounded in authoritative references.
Introduction: The Significance of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea
Thiourea and its derivatives are recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The incorporation of a fluorophenyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions, making it a common strategy in drug design.[3][4] The 3-methoxypropyl substituent, on the other hand, can influence solubility and hydrogen bonding capabilities. The precise characterization of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea is therefore a critical step in its potential development as a therapeutic agent. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines the recommended steps for sample preparation and instrument setup.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[5][9] For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, with the added advantage of often resolving NH proton signals that may be broadened in other solvents.[5]
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[10] A small amount (0.03% v/v) should be added to the sample.
NMR Instrument Parameters
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:[11]
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | Standard 90° pulse | Proton-decoupled (e.g., zgpg30) | Standard 90° pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | -50 to -250 ppm (relative to CFCl₃) |
| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 | 16-64 |
| Temperature | 298 K | 298 K | 298 K |
Rationale for Parameter Selection:
-
A longer relaxation delay in ¹³C NMR ensures accurate integration, particularly for quaternary carbons and the thiocarbonyl carbon, which have longer relaxation times.
-
Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon, aiding in assignment.
-
The wide spectral width for ¹⁹F NMR is necessary to accommodate the large chemical shift dispersion of fluorine.[3]
Spectral Interpretation and Data Analysis
The following sections provide a detailed prediction and analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 3-fluorophenyl ring, the aliphatic protons of the 3-methoxypropyl chain, and the two NH protons of the thiourea moiety.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| NH (Aryl) | ~8.0 - 8.5 | Broad singlet | - |
| H-2' | ~7.4 - 7.6 | Doublet of triplets | JH-F ≈ 8-10, JH-H ≈ 2 |
| H-4' | ~6.9 - 7.1 | Doublet of triplets | JH-F ≈ 8-10, JH-H ≈ 8 |
| H-5' | ~7.2 - 7.4 | Triplet of doublets | JH-H ≈ 8, JH-F ≈ 1 |
| H-6' | ~7.0 - 7.2 | Doublet of doublets | JH-H ≈ 8, JH-F ≈ 2 |
| NH (Alkyl) | ~6.0 - 6.5 | Broad triplet | JH-H ≈ 6 |
| H-1 | ~3.6 - 3.8 | Quartet | JH-H ≈ 6 |
| H-3 | ~3.4 - 3.6 | Triplet | JH-H ≈ 6 |
| OCH₃ | ~3.3 - 3.4 | Singlet | - |
| H-2 | ~1.8 - 2.0 | Quintet | JH-H ≈ 6 |
Analysis of Predicted ¹H Spectrum:
-
Aromatic Region: The protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.[3] The predicted values are based on data for 3-fluoroaniline and related structures.[7][12]
-
Aliphatic Region: The 3-methoxypropyl chain will show more straightforward first-order splitting patterns. The methylene group adjacent to the nitrogen (H-1) is expected to be the most deshielded of the aliphatic protons, appearing as a quartet due to coupling with both the adjacent NH and the H-2 protons. The methoxy group (OCH₃) will appear as a sharp singlet.
-
NH Protons: The two NH protons are expected to be broad signals and may exchange with trace amounts of D₂O in the solvent. Their chemical shifts can be highly dependent on solvent and concentration.[5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Correlations (HMBC) |
| C=S | ~180 - 184 | NH (Aryl), NH (Alkyl), H-1, H-2' |
| C-1' | ~138 - 140 | H-2', H-6', NH (Aryl) |
| C-3' | ~161 - 164 (d, ¹JC-F ≈ 240-250 Hz) | H-2', H-4' |
| C-5' | ~130 - 132 | H-4', H-6' |
| C-2' | ~114 - 116 | H-4' |
| C-4' | ~110 - 112 | H-2', H-5' |
| C-6' | ~122 - 124 | H-2', H-5' |
| C-3 | ~69 - 71 | H-2, OCH₃ |
| OCH₃ | ~58 - 60 | H-3 |
| C-1 | ~45 - 47 | H-2, NH (Alkyl) |
| C-2 | ~29 - 31 | H-1, H-3 |
Analysis of Predicted ¹³C Spectrum:
-
Thiocarbonyl Carbon: The most downfield signal will be that of the thiocarbonyl (C=S) carbon, typically appearing in the range of 180-184 ppm.[5][13]
-
Aromatic Carbons: The carbons of the 3-fluorophenyl ring will show characteristic chemical shifts and C-F coupling. The carbon directly bonded to the fluorine (C-3') will appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz. Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings.[14]
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons are predicted based on the data for 3-methoxypropylamine.[8] The carbon attached to the oxygen (C-3) will be the most deshielded of the aliphatic carbons.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will be a simple yet informative spectrum, likely showing a single major signal.
-
Chemical Shift: The chemical shift of the fluorine atom in a 3-fluoroaniline derivative is expected in the region of -110 to -115 ppm (relative to CFCl₃).[15][16]
-
Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It is expected to appear as a triplet of triplets due to coupling with H-2' and H-4'.
Structural Elucidation Workflow and Visualizations
A definitive structural assignment relies on a combination of 1D and 2D NMR experiments. The following workflow and diagrams illustrate the logical process of piecing together the molecular structure from the NMR data.
2D NMR Correlation Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. It would confirm the connectivity of the protons in the 3-methoxypropyl chain (H-1 to H-2 to H-3) and the couplings between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is essential for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity between different fragments of the molecule, such as the link between the NH protons and the thiocarbonyl carbon, and the connection of the aliphatic and aromatic moieties to the thiourea core.
Visualizing Molecular Connectivity and NMR Correlations
The following diagrams, generated using Graphviz, illustrate the molecular structure and the key expected NMR correlations that would be used to confirm the structure.
Figure 1: Molecular Structure of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea.
Figure 2: Key Predicted HMBC Correlations for Structural Confirmation.
Conclusion
This technical guide provides a comprehensive, predictive framework for the acquisition and interpretation of the NMR spectra of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea. By leveraging data from its constituent fragments and established principles of NMR spectroscopy, a detailed and reliable structural assignment can be achieved. The protocols and analyses presented herein are designed to be a valuable resource for researchers in medicinal chemistry and drug development, enabling the confident characterization of this and related thiourea derivatives. The application of 1D and 2D NMR techniques, as outlined, ensures a self-validating and authoritative structural elucidation.
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